3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines.
Properties
CAS No. |
902965-73-5 |
|---|---|
Molecular Formula |
C22H18N4O5 |
Molecular Weight |
418.409 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N4O5/c1-31-18-9-7-15(8-10-18)13-25-21(27)19-6-3-11-23-20(19)24(22(25)28)14-16-4-2-5-17(12-16)26(29)30/h2-12H,13-14H2,1H3 |
InChI Key |
AVRKCIVYCOZJEK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl groups: The 4-methoxybenzyl and 3-nitrobenzyl groups are introduced via nucleophilic substitution reactions.
Final modifications: The compound is further modified to achieve the desired functional groups and structural features.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including those similar to 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) . The structure-activity relationship (SAR) studies have shown that modifications in the benzyl groups significantly influence their anti-inflammatory potency.
| Compound | Anti-inflammatory Activity |
|---|---|
| 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Moderate |
| Related Pyrimidine Derivative | High |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism appears to involve the modulation of key signaling pathways associated with cancer progression.
Kinase Inhibition
Pyrido[2,3-d]pyrimidine derivatives are known to act as kinase inhibitors. Specifically, 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to inhibit certain kinases involved in cancer cell signaling pathways . This inhibition can lead to reduced tumor growth and metastasis.
Case Study: Kinase Inhibition in Cancer Treatment
A study examining the effects of pyrido[2,3-d]pyrimidines on cancer cell lines revealed that these compounds can effectively inhibit the activity of specific kinases such as AKT and ERK. This inhibition resulted in decreased cell viability and increased apoptosis in treated cells .
| Kinase Target | Effect of Compound |
|---|---|
| AKT | Inhibition |
| ERK | Inhibition |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors . The incorporation of different substituents on the pyridine and benzyl rings allows for the optimization of biological activity.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes and induction of apoptosis in cancer cells . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown significant antimycobacterial activity.
Biological Activity
3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound features a unique structure characterized by a fused pyrimidine and pyridine ring system, with methoxy and nitro substituents that suggest potential for diverse biological activities.
Structural Characteristics
- Molecular Formula : C19H18N4O4
- Molecular Weight : 362.37 g/mol
- IUPAC Name : 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Pharmacological Potential
The biological activity of this compound has not been extensively documented in scientific literature; however, related compounds within the pyrido[2,3-d]pyrimidine class have demonstrated significant pharmacological properties. Notably, they have shown promising results against various pathogens and cancer cell lines.
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have been studied for their antimicrobial properties , particularly against bacteria such as Mycobacterium tuberculosis. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups in the structure may enhance solubility and bioactivity against microbial targets .
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance:
- Compounds similar to 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial in regulating protein synthesis in cancer cells .
The exact mechanism of action for 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets within biological systems:
- Enzyme Inhibition : Similar compounds have been shown to inhibit kinases and other enzymes critical to cellular processes .
- Binding Interactions : The structural modifications in the compound may allow it to bind effectively to active sites on target proteins or enzymes, modulating their activity .
Case Studies and Research Findings
Several studies have evaluated related compounds within the pyrido[2,3-d]pyrimidine class:
| Compound | Activity | IC50 Value | Target |
|---|---|---|---|
| Compound A | Anticancer | 420 nM | eEF-2K |
| Compound B | Antimicrobial | Not specified | Mycobacterium tuberculosis |
| Compound C | Anticancer | 930 nM | Various cancer cell lines |
These studies underscore the potential for further research into the biological activity of 3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a lead compound for drug development.
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The synthesis typically involves alkylation of pyrido[2,3-d]pyrimidine-dione precursors with substituted benzyl halides. For example:
- Step 1 : React a pyrimidine-dione core (e.g., 6-methylpyrimidine-2,4(1H,3H)-dione) with 4-methoxybenzyl chloride and 3-nitrobenzyl chloride under basic conditions (e.g., K₂CO₃) in DMF at elevated temperatures .
- Step 2 : Purify via recrystallization from ethanol or aqueous mixtures to isolate the target compound as a crystalline solid .
Key variables include reaction time (10–24 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1–1.2 equivalents of benzyl halides) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Determines molecular conformation and dihedral angles between aromatic rings (e.g., 62–70° deviations observed in similar pyrimidine-diones) .
- NMR spectroscopy : Confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.5 ppm; nitrobenzyl protons at δ 7.5–8.2 ppm) .
- Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced: How can computational methods enhance the synthesis design of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation:
- Reaction path search : Identifies energetically favorable intermediates, such as nucleophilic attack sites during alkylation .
- Solvent effects : Simulates polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
- Machine learning : Analyzes historical reaction data to recommend optimal conditions (e.g., temperature, catalyst loadings) .
Advanced: How to address discrepancies in reaction yields or purity across studies?
Contradictions often arise from:
- Purification methods : Crystallization solvents (ethanol vs. acetone) impact yield and purity .
- Alkylation efficiency : Excess benzyl halide (1.5 equivalents) may improve regioselectivity but increase byproducts .
- Moisture sensitivity : Hydrolysis of nitrobenzyl groups under humid conditions can reduce stability .
Mitigation : Standardize anhydrous conditions (e.g., molecular sieves) and validate purity via HPLC or mass spectrometry .
Advanced: What strategies optimize regioselectivity in alkylation steps?
- Steric effects : Bulky substituents on the pyrimidine core (e.g., 6-methyl groups) direct alkylation to N1 and N3 positions .
- Base selection : K₂CO₃ in DMF promotes deprotonation at specific sites, favoring desired alkylation .
- Temperature control : Reflux (80–100°C) accelerates reactivity but may reduce selectivity; lower temperatures (40–60°C) improve control .
Basic: What are the key stability considerations for storing this compound?
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .
- Moisture : Desiccate with silica gel to avoid hydrolysis of nitro or methoxy groups .
- Handling : Use gloveboxes for long-term storage; monitor via TLC or NMR for decomposition .
Advanced: How to evaluate the compound’s potential biological activity based on structural analogs?
- SAR studies : Compare with pyrimidine-diones exhibiting antiviral or agrochemical activity (e.g., AZT, imazosulfuron). Nitrobenzyl groups may enhance electron-deficient character, influencing enzyme binding .
- In vitro assays : Test kinase inhibition (e.g., EGFR or CDK2) using fluorescence polarization or calorimetry .
- Molecular docking : Simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
